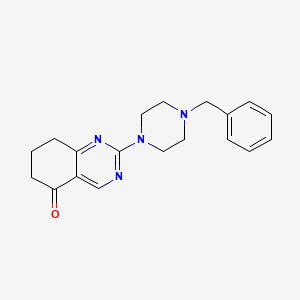
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide, also known as BHAAH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BHAAH is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In
Mecanismo De Acción
The mechanism of action of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide exerts its biological activities by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. Additionally, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in lab experiments include its potent biological activities and its ease of synthesis. However, there are also limitations to using N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in lab experiments. For example, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit cytotoxic effects in normal cells at high concentrations. Additionally, the mechanism of action of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide. One direction is to further elucidate its mechanism of action. Additionally, studies could be conducted to investigate the potential therapeutic applications of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in other diseases, such as fungal and bacterial infections. Furthermore, research could be conducted to optimize the synthesis method of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide to improve its yield and purity. Finally, studies could be conducted to investigate the potential use of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in combination with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide can be synthesized through various methods, including the reaction of 2-(1-hydroxycyclohexyl)acetic acid hydrazide with 4-bromobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified through recrystallization in ethanol.
Aplicaciones Científicas De Investigación
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In a study conducted by Li et al. (2017), N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide was found to exhibit potent anticancer activity against human breast cancer cells. The study showed that N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRVFSWEJFNOD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(methylthio)phenyl]-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5529123.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5529124.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5529125.png)
![methyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5529131.png)
![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)
![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5529158.png)

![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)
